molecular formula C₉H₉NO₄ B016377 N-Acetyl-5-aminosalicylic acid CAS No. 51-59-2

N-Acetyl-5-aminosalicylic acid

Cat. No. B016377
CAS RN: 51-59-2
M. Wt: 195.17 g/mol
InChI Key: GEFDRROBUCULOD-UHFFFAOYSA-N
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Patent
US04933330

Procedure details

2-Hydroxy-5-aminobenzoic acid (20.0 g, 0.131 mole) was suspended in water (100 ml), and acetic anhydride (15.0 ml) was added. The reaction mixture was heated to 100° C., with stirring, for 10 minutes, cooled in an ice bath, and the product was isolated by filtration. After recrystallization from water, with activated carbon, analytically pure 2-hydroxy-5-acetamidobenzoic acid (17.0 g, 67%) was obtained, m.p. 218°-220° C. Found (Calc. for C9H9NO4) C 55.10 (55.38), H 4.61 (4.62), N 7.10 (7.18).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=[O:14])[CH3:13]>O>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring, for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
After recrystallization from water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.